molecular formula C11H8Cl2N2O B1349596 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 77509-92-3

5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1349596
CAS No.: 77509-92-3
M. Wt: 255.1 g/mol
InChI Key: YSHYNOWWLSEUKJ-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound synthesized via the Vilsmeier–Haack reaction from 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones . The structure features a pyrazole core substituted with a methyl group at position 3, a chlorine atom at position 5, and a 3-chlorophenyl group at position 1. The aldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHYNOWWLSEUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169033
Record name 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77509-92-3
Record name 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77509-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with a variety of applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a valuable compound in scientific research, with noted applications in chemistry, biology, and medicine. It is also used in industrial applications.

Chemistry

  • This compound serves as an intermediate in synthesizing complex organic molecules and heterocycles.
  • It can undergo oxidation to form 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, utilizing potassium permanganate (KMnO4) under acidic or neutral conditions.
  • It can undergo reduction to form 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol, using sodium borohydride (NaBH4) in methanol or ethanol.
  • The chlorine atoms present in the compound can be substituted with other functional groups through nucleophilic substitution reactions, such as using sodium methoxide (NaOMe) in methanol.

Biology

  • This compound is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • демонстрирует significant inhibitory effects against a range of pathogens. The compound's antimicrobial activity has been evaluated in vitro, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values determined for several bacterial strains. For example, it shows MIC values against Staphylococcus aureus (0.25 µg/mL), Escherichia coli (0.30 µg/mL), and Pseudomonas aeruginosa (0.40 µg/mL).

Medicine

  • It is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

  • This compound is utilized in producing agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine atoms and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in substituents, electronic properties, and biological activities.

Substituent Variations on the Pyrazole Core

Halogen Substituents
  • 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (Similarity: 0.96)
    This analog differs only in the position of the chlorine atom on the phenyl ring (para vs. meta). The para-substituted derivative exhibits a slightly higher molecular weight (274.12 g/mol vs. 274.12 g/mol for the target compound) but may show altered crystallinity due to differences in intermolecular interactions .
  • 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Replacing the 3-chlorophenyl group with a 2-fluorophenyl group reduces molecular weight to 238.65 g/mol.
Alkyl and Trifluoromethyl Groups
  • 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Similarity: 0.95)
    Substituting the methyl group at position 3 with an ethyl group increases steric bulk, which may reduce reactivity in nucleophilic addition reactions .
  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
    The trifluoromethyl group at position 3 significantly enhances lipophilicity (logP ≈ 2.8) compared to the methyl group (logP ≈ 2.2), improving membrane permeability in biological systems .

Functional Group Modifications

Aldehyde vs. Carboxylic Acid Derivatives
Phenoxy and Thioether Substituents
  • This modification is associated with improved antimicrobial activity .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
    The thioether linkage at position 5 increases molecular flexibility and may enhance interactions with sulfur-containing biological receptors .

Physicochemical Properties

Table 2: Property Comparison

Compound Molecular Weight (g/mol) logP Melting Point (°C)
Target Compound 274.12 2.2 140–141
5-Chloro-1-(2-fluorophenyl)-3-methyl analog 238.65 1.9 61–64
Trifluoromethyl derivative 224.56 2.8 120–122

Crystallographic and Stability Data

  • Crystal Packing : The target compound’s crystal structure is stabilized by C–H···O and Cl···Cl interactions, whereas the 4-chlorophenyl analog exhibits C–H···π interactions .
  • Thermal Stability : Trifluoromethyl derivatives decompose at higher temperatures (~250°C) compared to the target compound (~200°C) due to stronger C–F bonds .

Biological Activity

5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by data tables and relevant research findings.

Synthesis Overview

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazole ring. The compound can also be synthesized through the Vilsmeier-Haack reaction, which introduces the aldehyde group at the 4-position of the pyrazole ring .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. A comprehensive evaluation demonstrated that this compound exhibits significant inhibitory effects against a range of pathogens.

In Vitro Antimicrobial Evaluation:

  • Minimum Inhibitory Concentration (MIC): The compound showed promising MIC values against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Minimum Bactericidal Concentration (MBC): Results indicated that the compound could effectively kill bacteria at specific concentrations, further supporting its use in treating infections .
Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.

Case Studies:

  • MCF7 Cell Line: The compound exhibited an IC50 value indicating effective inhibition of cell growth.
  • A549 Cell Line: Studies revealed that derivatives similar to this compound showed substantial growth inhibition, suggesting potential for further development as anticancer agents .
Cell Line IC50 (µM) Mechanism of Action
MCF712.50Apoptosis induction
A54926.00Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding: It might also bind to receptors that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF). Subsequent nucleophilic substitution with 3-chlorophenol under basic conditions (e.g., K₂CO₃) yields the target aldehyde .
  • Optimization : Reaction parameters such as temperature (typically 80–100°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of phenol derivatives influence yield. Microwave-assisted synthesis may reduce reaction time .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (confirming aldehyde proton at δ 9.8–10.2 ppm and aromatic protons between δ 7.2–8.0 ppm) .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide structural confirmation .

Q. What safety precautions are critical during handling?

  • Hazards : The compound is a skin/eye irritant (R36/37/38) and requires gloves, goggles, and ventilation .
  • Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity in nucleophilic additions?

  • Structural Insights : X-ray diffraction reveals a planar pyrazole ring with a coplanar aldehyde group , facilitating electrophilic reactivity. The 3-chlorophenyl substituent induces steric hindrance, directing nucleophilic attack to the aldehyde’s carbonyl carbon .
  • Data : Bond lengths (C=O: ~1.22 Å) and dihedral angles (<10° between pyrazole and aldehyde planes) correlate with enhanced conjugation .

Q. What strategies resolve contradictions in reported yields for its Knoevenagel condensation reactions?

  • Issue : Discrepancies arise from solvent polarity (e.g., ethanol vs. THF) and catalyst choice (piperidine vs. Knoevenagel catalysts like ammonium acetate).
  • Solution : Systematic screening using Design of Experiments (DoE) identifies optimal conditions (e.g., ethanol/ammonium acetate at 0°C yields >85% ethyl-2-cyano-3-(pyrazolyl)propionate) .

Q. How can its derivatives be evaluated for anticonvulsant activity, and what structural features enhance efficacy?

  • Biological Assays : Derivatives (e.g., hydrazide Schiff bases) are tested against maximal electroshock (MES) and pentylenetetrazol (scPTZ) models in rodents.
  • SAR Insights : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhance blood-brain barrier penetration, while bulky aryloxy substituents reduce toxicity .

Q. What computational methods predict the compound’s solubility and bioavailability?

  • In Silico Tools : Use Density Functional Theory (DFT) to calculate logP (~3.2, indicating moderate lipophilicity) and molecular dynamics simulations to model membrane permeability .
  • Validation : Experimental solubility in DMSO (>50 mg/mL) aligns with predictions .

Methodological Challenges

Q. How to address instability during long-term storage of aldehyde-containing pyrazoles?

  • Stabilization : Lyophilization under inert gas (N₂/Ar) prevents oxidation. Add antioxidants (e.g., BHT) at 0.1% w/w to ethanol stock solutions .

Q. What crystallographic refinement protocols ensure accurate structural determination?

  • Protocol : Use SHELXL-97 for refinement, with hydrogen atoms placed geometrically (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for non-H atoms. Validate with ORTEP-3 for thermal ellipsoid visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

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